molecular formula C7H12N2S B14590720 1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 61640-29-7

1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B14590720
CAS No.: 61640-29-7
M. Wt: 156.25 g/mol
InChI Key: DSEHXDCUCYFLPN-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione is an organic compound belonging to the class of imidazole derivatives. This compound is characterized by the presence of a thione group attached to the imidazole ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1-methylimidazole with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the thione group, making it less reactive in certain chemical reactions.

    2-Mercaptoimidazole: Contains a thiol group instead of a thione group, leading to different reactivity and biological properties.

    Benzimidazole: Has a benzene ring fused to the imidazole ring, resulting in distinct chemical and biological characteristics.

Uniqueness

1-Methyl-3-(propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both a methyl group and a thione group on the imidazole ring. This combination imparts specific reactivity and biological activity that distinguishes it from other imidazole derivatives.

Properties

CAS No.

61640-29-7

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-methyl-3-propan-2-ylimidazole-2-thione

InChI

InChI=1S/C7H12N2S/c1-6(2)9-5-4-8(3)7(9)10/h4-6H,1-3H3

InChI Key

DSEHXDCUCYFLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN(C1=S)C

Origin of Product

United States

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